REACTION_CXSMILES
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C([S:4][CH:5]([CH3:12])[CH:6]([CH3:11])[C:7]([O:9][CH3:10])=[O:8])(=O)C>CO>[SH:4][CH:5]([CH3:12])[CH:6]([CH3:11])[C:7]([O:9][CH3:10])=[O:8]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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13C NMR (CDCl3) for mix of diastereomers
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Name
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Type
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Smiles
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SC(C(C(=O)OC)C)C
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Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 44% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |